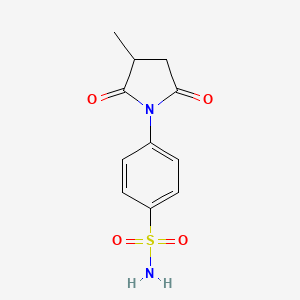

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Description

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone ring substituted with a methyl group at the 3-position and a benzenesulfonamide moiety. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties and biological activity.

Properties

CAS No. |

65116-12-3 |

|---|---|

Molecular Formula |

C11H12N2O4S |

Molecular Weight |

268.29 g/mol |

IUPAC Name |

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12N2O4S/c1-7-6-10(14)13(11(7)15)8-2-4-9(5-3-8)18(12,16)17/h2-5,7H,6H2,1H3,(H2,12,16,17) |

InChI Key |

WIECGSNRYXHUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Scientific Research Applications

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in studies involving protein cross-linking and enzyme inhibition.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. Additionally, the pyrrolidinyl group can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 952182-33-1 enhances lipophilicity and metabolic stability compared to the methyl or phenyl analogs .

- Solubility: The aminoethyl linker in CAS 472979-64-9 increases polarity (pKa ~10.16), suggesting improved aqueous solubility under acidic conditions .

- Fluorine Substitution : Fluorinated derivatives (e.g., CAS 30438-06-3) may exhibit enhanced bioavailability due to fluorine’s electronegativity and small atomic radius, which can improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.